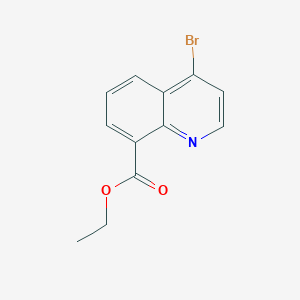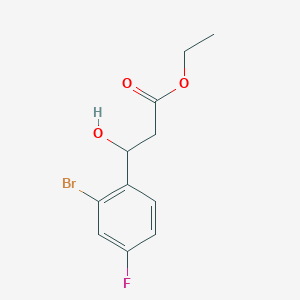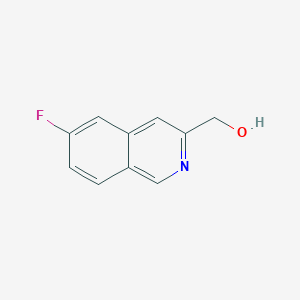
(6-Fluoroisoquinolin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoroisoquinolin-3-yl)methanol: is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a fluorine atom at the 6th position and a methanol group at the 3rd position makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoroisoquinolin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methanol Group Introduction: The methanol group can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with the isoquinoline derivative to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: (6-Fluoroisoquinolin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
Chemistry: (6-Fluoroisoquinolin-3-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used as a probe to study the interactions of isoquinoline derivatives with biological molecules. Its fluorine atom can be used in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its unique structure may allow for the creation of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of (6-Fluoroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom and methanol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
5-Bromo-6-methoxypyridin-3-amine: This compound has a similar structure but with a bromine atom and a methoxyl group instead of a fluorine atom and a methanol group.
Diamine derivatives: These compounds have similar structural features and are used in various applications, including as anticoagulants.
Uniqueness: (6-Fluoroisoquinolin-3-yl)methanol is unique due to the presence of both a fluorine atom and a methanol group, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.
特性
分子式 |
C10H8FNO |
|---|---|
分子量 |
177.17 g/mol |
IUPAC名 |
(6-fluoroisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H8FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-5,13H,6H2 |
InChIキー |
PFUPNPZNVFTSSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C=C1F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13672974.png)
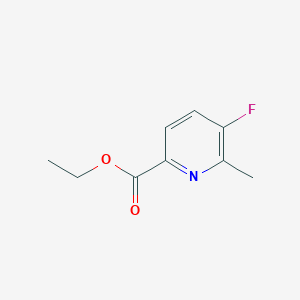
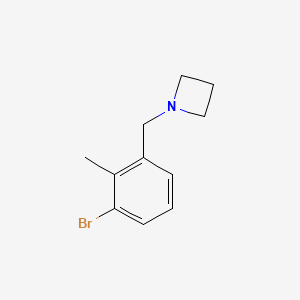
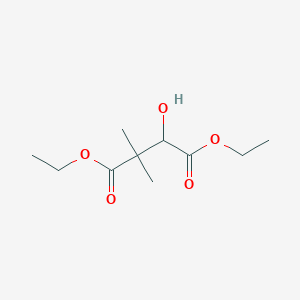
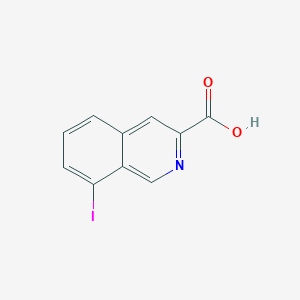
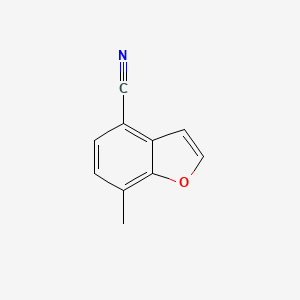
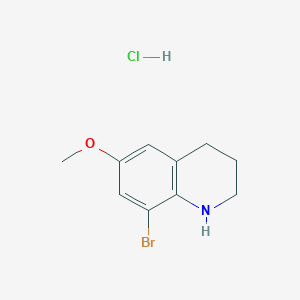
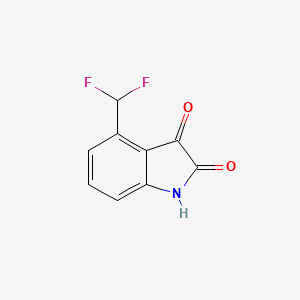
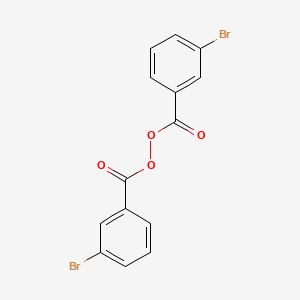
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)


